molecular formula C16H16ClN3O B2377801 2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide CAS No. 2195880-53-4

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2377801
CAS No.: 2195880-53-4
M. Wt: 301.77
InChI Key: KUYYKASALZHTQL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a cyclopropylpyrimidinyl group, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl and cyclopropylpyrimidinyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Preparation of 2-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of 6-cyclopropylpyrimidin-4-yl intermediate: This intermediate is prepared through cyclization reactions involving appropriate starting materials like cyclopropylamine and pyrimidine derivatives.

    Coupling reaction: The final step involves coupling the two intermediates using reagents such as sodium hydride or potassium carbonate under controlled conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
  • 2-(2-fluorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide
  • 2-(2-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both chlorophenyl and cyclopropylpyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : The pyrimidine ring is synthesized through condensation reactions, often involving β-diketones and guanidine derivatives.
  • Introduction of the 2-Chlorophenyl Group : This is achieved via coupling reactions, such as Suzuki–Miyaura coupling, where a boronic acid derivative of 2-chlorophenyl is reacted with a halogenated pyrimidine intermediate.
  • Cyclopropyl Group Addition : The cyclopropyl group is introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Synthetic Route Summary

StepReaction TypeKey Reagents
Formation of PyrimidineCondensationβ-diketone, Guanidine
Introduction of ChlorophenylCoupling (Suzuki)Boronic acid derivative
Cyclopropyl AdditionCyclopropanationDiazo compound, Transition metal

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives tested against COX-1 and COX-2 enzymes showed promising results.

Case Study: COX Inhibition

In a study assessing the inhibitory potential against COX enzymes, several derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. Notably:

CompoundIC50 (µM)
Compound A0.04 ± 0.01
Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

These results suggest that the synthesized compounds possess a strong capacity to inhibit COX-2, thus reducing inflammation effectively .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. Compounds with similar structures have shown varying degrees of AChE inhibition.

AChE Inhibition Results

CompoundIC50 (µM)
Compound X2.7
Compound Y3.5

These findings indicate that certain derivatives may serve as effective therapeutic agents for cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly influence potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.
  • Ring Modifications : Alterations in the cyclopropyl group can lead to improved binding affinity towards target enzymes.
  • Hydrophobic Interactions : Increased hydrophobicity generally correlates with enhanced biological activity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-4-2-1-3-12(14)7-16(21)18-9-13-8-15(11-5-6-11)20-10-19-13/h1-4,8,10-11H,5-7,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYYKASALZHTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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